molecular formula C11H12F3N3S B11741040 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B11741040
M. Wt: 275.30 g/mol
InChI Key: YBFKZRWJDHSTTP-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorine Atoms: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated reagents.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Final Assembly: The final step involves the coupling of the pyrazole and thiophene intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazole or thiophene derivatives.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and selectivity, contributing to its potency.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-N-[(5-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
  • 1-(2,2-difluoroethyl)-N-[(5-bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
  • 1-(2,2-difluoroethyl)-N-[(5-iodothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine

Uniqueness

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C11H12F3N3S

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H12F3N3S/c1-7-4-11(16-17(7)6-9(12)13)15-5-8-2-3-10(14)18-8/h2-4,9H,5-6H2,1H3,(H,15,16)

InChI Key

YBFKZRWJDHSTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(F)F)NCC2=CC=C(S2)F

Origin of Product

United States

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